Molecular Weight and Atom Economy – Mesyl Derivative Is the Lightest Sulfonamide Among Common N‑Activated Analogs
7‑Methanesulfonyl‑7‑azabicyclo[4.1.0]heptane has a molecular weight of 175.25 g/mol . The N‑tosyl analog (MW 265.37 g/mol) is 51% heavier, and the N‑(4‑nitrophenylsulfonyl) analog (MW 286.33 g/mol) is 63% heavier [1]. Lower molecular weight aligns with fragment‑based lead generation guidelines, where compounds with MW < 250 are preferred for efficient ligand optimization [2].
| Evidence Dimension | Molecular weight (MW, g/mol) |
|---|---|
| Target Compound Data | 175.25 |
| Comparator Or Baseline | N‑tosyl analog: 265.37; N‑(4‑nitrophenylsulfonyl) analog: 286.33; Unsubstituted 7‑azabicyclo[4.1.0]heptane: 97.16 |
| Quantified Difference | Mesyl derivative is 51–63% lighter than aryl‑sulfonyl analogs; 80% heavier than the unsubstituted parent. |
| Conditions | Calculated from molecular formula (Chemsrc, J‑GLOBAL databases); no experimental measurement required. |
Why This Matters
Lower MW increases the probability of meeting fragment‑like and lead‑like property cutoffs, which directly influences the choice of building block in early drug discovery libraries.
- [1] J‑GLOBAL, (1α,6α)-7-Tosyl-7-azabicyclo[4.1.0]heptane, MW 265.37; 7-(4-nitrophenylsulfonyl)-7-azabicyclo[4.1.0]heptane, MW 286.33. Available at: https://jglobal.jst.go.jp (accessed 2026-05-10). View Source
- [2] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A ‘Rule of Three’ for Fragment‑Based Lead Discovery? Drug Discov. Today 2003, 8, 876–877. MW < 250 is a key fragment‑like criterion. View Source
